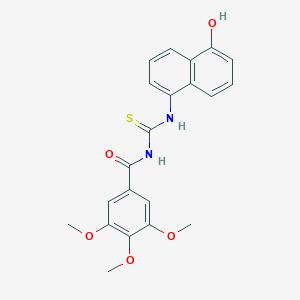
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as CBA, is a chemical compound that has been widely used in scientific research applications. It is a member of the benzothiadiazole family, which has been shown to have a range of biological activities. The purpose of
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves its binding to specific proteins, which can lead to changes in their conformation and function. The binding of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide to proteins can also induce the formation of protein aggregates, which can have a range of biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the modulation of immune responses. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments include its high selectivity and sensitivity for detecting protein-protein interactions, its low toxicity, and its ease of use. However, the limitations of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide include its relatively high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
Orientations Futures
There are many potential future directions for the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and antioxidant properties of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the development of new fluorescent probes for detecting protein-protein interactions, which could have applications in drug discovery and development. Finally, there is a need for further research into the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide, which could lead to a better understanding of its biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-aminobenzothiazole with 2,4-dimethylphenol and chloroacetyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been shown to selectively bind to certain proteins and emit a fluorescent signal, which can be used to monitor protein-protein interactions in real-time. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
Nom du produit |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H14ClN3O2S |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-6-13(10(2)7-9)22-8-14(21)18-15-11(17)4-5-12-16(15)20-23-19-12/h3-7H,8H2,1-2H3,(H,18,21) |
Clé InChI |
GMKUVHKZEGABGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)

